molecular formula C14H11IN2O5S B8485770 2-Pyridinesulfonic acid,2,3-dihydro-7-iodo-5-methoxy-1-oxo-1h-isoindol-4-yl ester

2-Pyridinesulfonic acid,2,3-dihydro-7-iodo-5-methoxy-1-oxo-1h-isoindol-4-yl ester

Cat. No.: B8485770
M. Wt: 446.22 g/mol
InChI Key: ZQFYXDJOFYVXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinesulfonic acid,2,3-dihydro-7-iodo-5-methoxy-1-oxo-1h-isoindol-4-yl ester is a useful research compound. Its molecular formula is C14H11IN2O5S and its molecular weight is 446.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11IN2O5S

Molecular Weight

446.22 g/mol

IUPAC Name

(7-iodo-5-methoxy-1-oxo-2,3-dihydroisoindol-4-yl) pyridine-2-sulfonate

InChI

InChI=1S/C14H11IN2O5S/c1-21-10-6-9(15)12-8(7-17-14(12)18)13(10)22-23(19,20)11-4-2-3-5-16-11/h2-6H,7H2,1H3,(H,17,18)

InChI Key

ZQFYXDJOFYVXHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1OS(=O)(=O)C3=CC=CC=N3)CNC2=O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxy-5-methoxy-7-iodoisoindolinone (0.465 g, 1.52 mmol) was dissolved in acetonitrile (10.0 mL), and the solution was added with triethylamine (0.850 mL, 6.09 mmol) and 2-pyridinesulfonyl chloride hydrochloride (0.488 g, 2.28 mmol), followed by stirring at room temperature for 5 hours. The reaction mixture was added with water (8.0 mL) and stirred at room temperature for 30 minutes. The precipitated crystal was collected by filtration to obtain 4-(2-pyridinesulfonyloxy)-5-methoxy-7-iodoisoindolinone (0.468 g, yield 69%).
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
0.488 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.